molecular formula C11H15NSn B14230521 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine CAS No. 823199-08-2

2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine

Cat. No.: B14230521
CAS No.: 823199-08-2
M. Wt: 279.95 g/mol
InChI Key: XMLMDEDMNWZDER-UHFFFAOYSA-N
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Description

2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 2-position and a trimethylstannyl-ethynyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine typically involves the reaction of 2-methyl-6-ethynylpyridine with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2-Methyl-6-ethynylpyridine+Trimethyltin chlorideThis compound\text{2-Methyl-6-ethynylpyridine} + \text{Trimethyltin chloride} \rightarrow \text{this compound} 2-Methyl-6-ethynylpyridine+Trimethyltin chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Cross-Coupling Reactions: It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Stille Coupling: Typically involves a palladium catalyst and an organohalide.

    Suzuki-Miyaura Coupling: Uses a palladium catalyst and a boronic acid or ester.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling, the product would be a new carbon-carbon bond formed between the pyridine ring and the organohalide.

Scientific Research Applications

2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands and catalysts.

    Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.

    Industry: May find use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine exerts its effects depends on the specific application. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The pyridine ring can also coordinate to metal centers, influencing the reactivity and selectivity of the compound in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a tributylstannyl group instead of a trimethylstannyl group.

    2-(Tributylstannyl)pyridine: Lacks the methyl group at the 2-position.

    2-Ethynyl-6-methylpyridine: Lacks the stannyl group, featuring only an ethynyl group at the 6-position.

Uniqueness

2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is unique due to the presence of both a trimethylstannyl group and a methyl group on the pyridine ring

Properties

CAS No.

823199-08-2

Molecular Formula

C11H15NSn

Molecular Weight

279.95 g/mol

IUPAC Name

trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]stannane

InChI

InChI=1S/C8H6N.3CH3.Sn/c1-3-8-6-4-5-7(2)9-8;;;;/h4-6H,2H3;3*1H3;

InChI Key

XMLMDEDMNWZDER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#C[Sn](C)(C)C

Origin of Product

United States

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